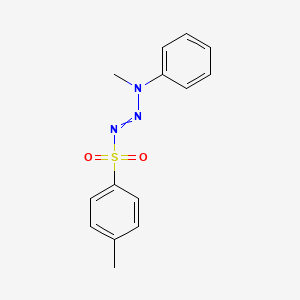
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is a complex organic compound characterized by its unique structure, which includes a methylenedioxy group, a phosphono group, and a cinnamonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile typically involves multi-step organic reactions. One common approach is the condensation of diethyl phosphonoacetate with 3,4-methylenedioxybenzaldehyde under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the cinnamonitrile group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile can undergo various chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile involves its interaction with various molecular targets. The methylenedioxy group can participate in electron transfer reactions, while the phosphono group can act as a ligand for metal ions, influencing enzymatic activities. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Methylenedioxy-alpha-Pyrrolidinohexanophenone (MDPHP): A stimulant and substituted cathinone with a similar methylenedioxy group.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with a methylenedioxy group.
Methylone (bk-MDMA): A β-keto derivative of 3,4-methylenedioxyphenylalkylamines.
Uniqueness
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is unique due to the presence of the phosphono group, which imparts distinct chemical reactivity and potential biological activities not observed in the other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
66577-01-3 |
|---|---|
Fórmula molecular |
C14H16NO5P |
Peso molecular |
309.25 g/mol |
Nombre IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-2-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C14H16NO5P/c1-3-19-21(16,20-4-2)12(9-15)7-11-5-6-13-14(8-11)18-10-17-13/h5-8H,3-4,10H2,1-2H3/b12-7+ |
Clave InChI |
QCROMILSZYPNDA-KPKJPENVSA-N |
SMILES isomérico |
CCOP(=O)(/C(=C/C1=CC2=C(C=C1)OCO2)/C#N)OCC |
SMILES canónico |
CCOP(=O)(C(=CC1=CC2=C(C=C1)OCO2)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


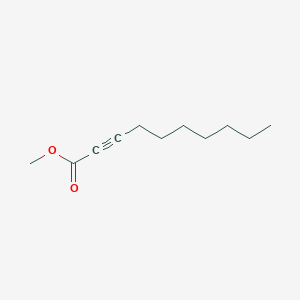
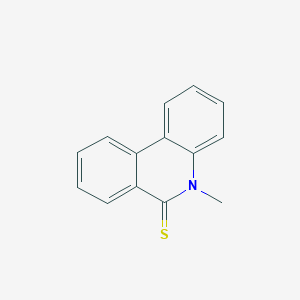
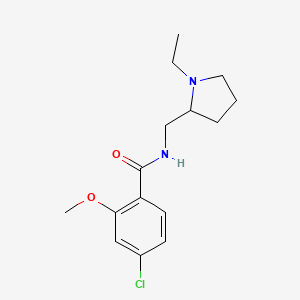
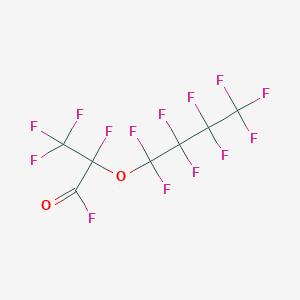

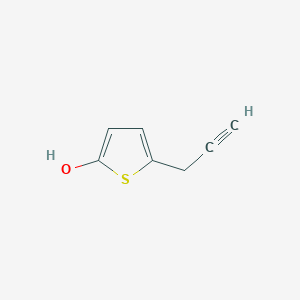
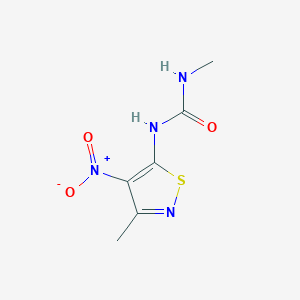

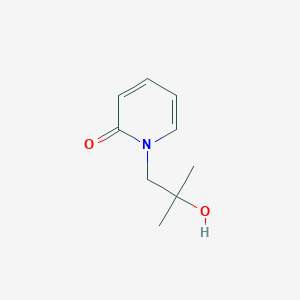
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
